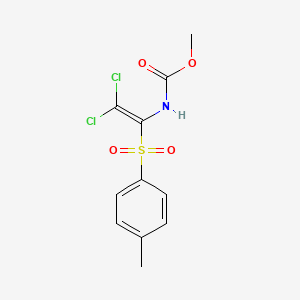

Methyl (2,2-dichloro-1-tosylvinyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (2,2-dichloro-1-tosylvinyl)carbamate is a chemical compound that belongs to the carbamate family. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis, due to their versatile chemical properties. This particular compound is characterized by the presence of a methyl group, two chlorine atoms, a tosyl group, and a vinyl carbamate moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2,2-dichloro-1-tosylvinyl)carbamate typically involves the reaction of a suitable vinyl carbamate precursor with tosyl chloride and a chlorinating agent. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in the synthesis include tosyl chloride, thionyl chloride, and methyl carbamate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in high purity .

Análisis De Reacciones Químicas

Types of Reactions

Methyl (2,2-dichloro-1-tosylvinyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the removal of chlorine atoms or the tosyl group.

Substitution: The chlorine atoms and the tosyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with an amine may produce an amine derivative of the carbamate .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Methyl (2,2-dichloro-1-tosylvinyl)carbamate features a unique structure comprising a methyl group, two chlorine atoms, a tosyl group, and a vinyl carbamate moiety. Its mechanism of action is primarily associated with its ability to interact with biological systems and serve as a reagent in synthetic chemistry.

- Target of Action : The compound may bind to specific cellular components, affecting biochemical pathways.

- Mode of Action : Similar to other carbamates, it may inhibit certain enzymes, potentially leading to significant biological effects.

- Biochemical Pathways : Its degradation and interaction with biomolecules are crucial for understanding its applications in various fields.

Organic Synthesis

This compound serves as a valuable reagent in organic synthesis. It is utilized for the preparation of various derivatives due to its reactive functional groups. The compound can facilitate the formation of complex molecules through substitution reactions or as a protecting group for amines during peptide synthesis.

Research has focused on the potential biological activities of this compound. Studies have indicated that it may exhibit interactions with enzymes, suggesting possible applications in drug development and pharmacology. For instance:

- Enzyme Interaction : Investigations into how this compound interacts with specific enzymes can reveal its potential therapeutic uses.

- Toxicological Studies : Understanding its toxicity profile is essential for assessing safety in medicinal applications.

Agricultural Applications

Due to its chemical properties, this compound may find utility in agricultural formulations. Its potential as a pesticide or fungicide could be explored further, particularly in managing crop diseases and pests.

Case Study 1: Organic Synthesis

A study demonstrated the effectiveness of this compound as a reagent for synthesizing complex organic molecules. The compound facilitated the formation of new carbon-carbon bonds under mild conditions, showcasing its versatility in synthetic chemistry.

Research published in a peer-reviewed journal examined the inhibitory effects of this compound on specific enzymes related to metabolic pathways. The findings indicated that this compound could modulate enzymatic activity, suggesting avenues for further pharmacological exploration.

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Acts as a reagent for creating various organic compounds; facilitates carbon-carbon bond formation. |

| Biological Research | Investigated for enzyme interactions; potential therapeutic applications in drug development. |

| Agricultural Chemistry | Potential use as a pesticide or fungicide; efficacy against crop diseases under study. |

Mecanismo De Acción

The mechanism of action of Methyl (2,2-dichloro-1-tosylvinyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .

Comparación Con Compuestos Similares

Similar Compounds

Methyl carbamate: A simpler carbamate with a single methyl group.

Ethyl (2,2-dichloro-1-tosylvinyl)carbamate: Similar structure but with an ethyl group instead of a methyl group.

Phenyl (2,2-dichloro-1-tosylvinyl)carbamate: Contains a phenyl group instead of a methyl group

Uniqueness

Methyl (2,2-dichloro-1-tosylvinyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorine atoms and a tosyl group makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Actividad Biológica

Methyl (2,2-dichloro-1-tosylvinyl)carbamate is a synthetic carbamate compound that has garnered attention for its potential biological activity. This article reviews the biological mechanisms, pharmacological effects, and toxicological implications associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a unique combination of functional groups that contribute to its reactivity and biological interactions. The presence of two chlorine atoms and a tosyl group enhances its chemical stability and potential for enzyme interaction.

Target Enzymes:

Carbamates, including this compound, primarily exert their biological effects through the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in synaptic clefts. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors .

Biochemical Pathways:

The compound's action can disrupt various biochemical pathways. For example, it may interfere with neurotransmission in the central nervous system (CNS), leading to symptoms such as muscle twitching, respiratory distress, and potentially fatal outcomes in cases of severe poisoning .

Cellular Effects:

Research indicates that carbamates can also induce mutations in genes associated with immunoregulatory factors. This suggests a broader impact on cellular functions beyond neuromuscular transmission .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Absorption: Its chemical structure allows for efficient cell membrane permeability.

- Metabolism: The compound undergoes hydrolysis and other metabolic transformations in biological systems, which can yield various metabolites with distinct biological activities .

Toxicological Profile

The toxicological implications of this compound are significant:

- Acute Effects: Symptoms of acute exposure include headache, nausea, vomiting, abdominal pain, and respiratory failure due to CNS involvement .

- Chronic Exposure: Long-term exposure may lead to neurotoxic effects and potential carcinogenicity due to genetic mutations induced by the compound .

Case Studies

Several case studies highlight the biological activity and toxicological effects of carbamate compounds:

- Aldicarb Case Study: Aldicarb is a well-known carbamate insecticide that shares structural similarities with this compound. It has been associated with severe AChE inhibition leading to acute poisoning cases characterized by respiratory distress and CNS symptoms. Regulatory actions were taken based on these toxicological profiles .

- Environmental Impact Studies: Research has shown that carbamates can contaminate groundwater and accumulate in food sources, raising concerns about their long-term environmental impact and potential human health risks .

Research Applications

This compound is being investigated for various applications:

- Organic Synthesis: It serves as a reagent for synthesizing complex molecules in organic chemistry.

- Pharmacological Research: Its interactions with cholinergic systems make it a candidate for studying neurological disorders and developing new therapeutic agents.

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl Carbamate | Simple methyl group | Basic AChE inhibition |

| Ethyl (2,2-dichloro-1-tosylvinyl)carbamate | Ethyl group instead of methyl | Similar activity but varied potency |

| Phenyl (2,2-dichloro-1-tosylvinyl)carbamate | Phenyl group substitution | Distinct reactivity patterns |

This compound's unique structure contributes to its distinctive biological activity compared to simpler carbamates.

Propiedades

IUPAC Name |

methyl N-[2,2-dichloro-1-(4-methylphenyl)sulfonylethenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NO4S/c1-7-3-5-8(6-4-7)19(16,17)10(9(12)13)14-11(15)18-2/h3-6H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKKCXUMAZWRAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=C(Cl)Cl)NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.